7-(Hexyloxy)-4,6-dinitro-2-(trifluoromethyl)-1H-benzimidazole
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Overview
Description
7-(Hexyloxy)-4,6-dinitro-2-(trifluoromethyl)-1H-benzimidazole is a complex organic compound characterized by the presence of a trifluoromethyl group, two nitro groups, and a hexyloxy substituent on a benzimidazole core. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of molecules, often enhancing their stability, lipophilicity, and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Hexyloxy)-4,6-dinitro-2-(trifluoromethyl)-1H-benzimidazole typically involves multiple steps, starting from commercially available precursors. The nitro groups are usually introduced via nitration reactions using nitric acid and sulfuric acid as nitrating agents . The hexyloxy group can be added through etherification reactions involving hexyloxy halides and a suitable base .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow chemistry techniques allow for precise control over reaction conditions, leading to higher yields and purity .
Types of Reactions:
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Sodium hydride or lithium diisopropylamide (LDA) in aprotic solvents.
Major Products:
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Amino-substituted benzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
7-(Hexyloxy)-4,6-dinitro-2-(trifluoromethyl)-1H-benzimidazole has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 7-(Hexyloxy)-4,6-dinitro-2-(trifluoromethyl)-1H-benzimidazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity or modulating receptor function . The nitro groups may participate in redox reactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
4-(Trifluoromethyl)phenol: Shares the trifluoromethyl group but lacks the benzimidazole core and nitro groups.
Trifluoromethyl ketones: Known for their use as enzyme inhibitors, particularly in the context of histone deacetylase inhibition.
Uniqueness: 7-(Hexyloxy)-4,6-dinitro-2-(trifluoromethyl)-1H-benzimidazole is unique due to the combination of its trifluoromethyl, nitro, and hexyloxy groups on a benzimidazole scaffold. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
60167-71-7 |
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Molecular Formula |
C14H15F3N4O5 |
Molecular Weight |
376.29 g/mol |
IUPAC Name |
7-hexoxy-4,6-dinitro-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C14H15F3N4O5/c1-2-3-4-5-6-26-12-9(21(24)25)7-8(20(22)23)10-11(12)19-13(18-10)14(15,16)17/h7H,2-6H2,1H3,(H,18,19) |
InChI Key |
JXXVTWUSEXYRQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=C(C=C(C2=C1NC(=N2)C(F)(F)F)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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